6-Phenanthridinecarbonitrile
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Overview
Description
6-Phenanthridinecarbonitrile is a heterocyclic aromatic compound that belongs to the phenanthridine family. This compound is characterized by a phenanthridine core with a nitrile group attached at the 6th position. Phenanthridine derivatives have been of significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenanthridinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV irradiation. This method is efficient and yields phenanthridine derivatives in good quantities . Another method involves the use of I2-mediated sp3 C–H amination of aniline precursors, which provides a straightforward and metal-free approach to synthesize phenanthridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Phenanthridinecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when irradiated at 2537 Å in neutral 9:1 2-propanol/water, it forms dimethyl-(6-phenanthridinyl)methanol, phenanthridine, and 6,6′-biphenanthridine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and irradiation sources to achieve the desired products .
Major Products Formed:
Scientific Research Applications
6-Phenanthridinecarbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, phenanthridine derivatives are known for their DNA-binding properties and are used in the development of fluorescent markers and probes . In medicine, these compounds exhibit antitumor, antiparasitic, and antimicrobial activities, making them potential candidates for drug development . Additionally, in the industry, this compound is used in the production of advanced materials and as a precursor for various functionalized compounds .
Mechanism of Action
The mechanism of action of 6-Phenanthridinecarbonitrile involves its interaction with molecular targets such as DNA and enzymes. Phenanthridine derivatives are known to intercalate into DNA, disrupting its structure and function. This interaction can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to antitumor effects . Additionally, these compounds can interact with bacterial cell wall proteins, affecting cell wall permeability and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Phenanthridinecarbonitrile include other phenanthridine derivatives such as phenanthridin-6-ones, phenanthridine-6-carboxylates, and phenanthridine-6-phosphonates . These compounds share the phenanthridine core structure but differ in their functional groups and substitution patterns.
Uniqueness: this compound is unique due to the presence of the nitrile group at the 6th position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and provides a versatile platform for further chemical modifications .
Properties
CAS No. |
2176-28-5 |
---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
phenanthridine-6-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H |
InChI Key |
VCSHKHPWFRQOOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C#N |
Origin of Product |
United States |
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